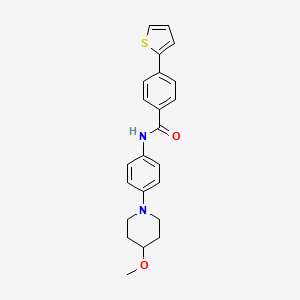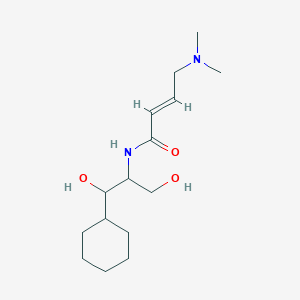
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide, also known as CCG-1423, is a small molecule that has been studied for its potential therapeutic applications in cancer and other diseases.
Aplicaciones Científicas De Investigación
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has been studied for its potential therapeutic applications in cancer, particularly in the treatment of breast cancer. It has been shown to inhibit the growth and proliferation of breast cancer cells in vitro and in vivo, and to enhance the efficacy of other chemotherapeutic agents. (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has also been studied for its potential applications in other diseases, such as Alzheimer's disease and muscular dystrophy.
Mecanismo De Acción
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has been shown to inhibit the activity of Rho GTPases, which are involved in a variety of cellular processes including cell proliferation, migration, and invasion. By inhibiting Rho GTPases, (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide can inhibit the growth and proliferation of cancer cells and enhance the efficacy of other chemotherapeutic agents.
Biochemical and Physiological Effects:
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth in vivo. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide in lab experiments is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide. One area of focus could be on developing more effective formulations of the compound that address its solubility limitations. Another area of focus could be on studying the potential applications of (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide in other diseases beyond cancer, such as Alzheimer's disease and muscular dystrophy. Additionally, further research could be done to explore the mechanisms of action of (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide and to identify other potential therapeutic targets for the compound.
Métodos De Síntesis
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide can be synthesized through a multi-step process involving the reaction of 1,3-cyclohexanedione with hydroxylamine to form 1,3-cyclohexanedione oxime, followed by reaction with 2-bromo-2-methylpropionyl bromide to form 2-(bromomethyl)-2-methylpropanoic acid cyclohexylidene hydrazone. This compound is then reacted with N,N-dimethylaminoethyl acrylate to form (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide.
Propiedades
IUPAC Name |
(E)-N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-17(2)10-6-9-14(19)16-13(11-18)15(20)12-7-4-3-5-8-12/h6,9,12-13,15,18,20H,3-5,7-8,10-11H2,1-2H3,(H,16,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVRIEBYCVRJOJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CO)C(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CO)C(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

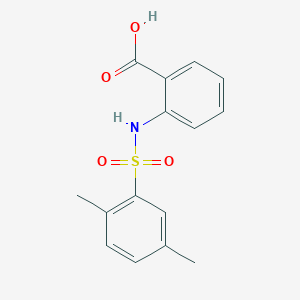
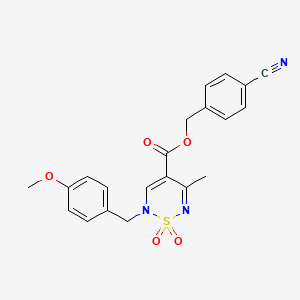
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2574979.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2574980.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)

![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2574986.png)
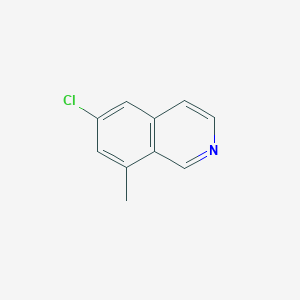
![5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2574992.png)


![2-(4-ethylphenyl)-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2574996.png)

